Selective Inhibition of Mutant KIT and PDGFRA Kinases Compared to Wild-Type Isoforms
In a direct head-to-head kinase profiling study, compound 4 (the target compound) displayed a marked preference for binding to and/or inhibiting the function of oncogenic mutant forms of KIT and PDGFRA kinases relative to their corresponding wild-type isoforms [1]. While the reference compounds 15 and 16 in the same series exhibited different selectivity profiles—compound 15 more potently inhibiting MDA-MB-468 cell growth and compound 16 acting as a globally cytotoxic agent—only compound 4 demonstrated this specific mutant-over-wild-type selectivity in the PDGFR family [1]. This mutant selectivity is a distinguishing feature not shared by its closest in-class analogs.
| Evidence Dimension | Kinase binding/functional inhibition selectivity (mutant vs. wild-type isoforms of KIT and PDGFRA) |
|---|---|
| Target Compound Data | Selective binding to/inhibition of certain KIT and PDGFRA mutants compared to wild-type isoforms (qualitative selectivity confirmed via kinase profiling) |
| Comparator Or Baseline | Compounds 15 and 16 (same piperazinylpyrimidine series) showed different selectivity profiles; compound 15 was a potent growth inhibitor of MDA-MB-468 cells rather than a PDGFR mutant-selective agent |
| Quantified Difference | Mutant-over-wild-type selectivity for PDGFR family kinases was observed uniquely for compound 4 within the lead series |
| Conditions | In vitro kinase profiling against a selected set of kinases including PDGFR family members, CK1, and RAF, as described in Eur. J. Med. Chem. 2011, 46, 2043-2057 [1] |
Why This Matters
For researchers developing agents to overcome drug resistance driven by kinase mutations, compound 4's ability to discriminate between mutant and wild-type forms provides a distinct experimental tool that broader-spectrum analogs cannot offer.
- [1] Shallal, H. M.; Russu, W. A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur. J. Med. Chem. 2011, 46 (6), 2043-2057. DOI: 10.1016/j.ejmech.2011.02.057. View Source
